

Application Notes and Protocols: Celastrol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Celastrol, a pentacyclic triterpenoid, is a potent bioactive compound extracted from the roots of Tripterygium wilfordii (Thunder God Vine). It has garnered significant attention in the scientific community for its wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and anti-obesity effects. These effects are largely attributed to its modulation of key signaling pathways, such as the NF-kB pathway, and its role as an inhibitor of the heat shock protein 90 (Hsp90).

This document provides a detailed protocol for the extraction and purification of Celastrol, designed for researchers, scientists, and professionals in drug development.

Extraction of Celastrol from Tripterygium wilfordii

The following protocol outlines a common method for extracting Celastrol from the dried roots of Tripterygium wilfordii.

Experimental Protocol: Soxhlet Extraction

- Preparation of Plant Material:
 - Obtain dried roots of Tripterygium wilfordii.
 - Grind the roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.



- Dry the powder in an oven at 60°C for 4 hours to remove residual moisture.
- Soxhlet Extraction:
 - Accurately weigh 50 g of the dried root powder and place it into a cellulose thimble.
 - Place the thimble into the main chamber of the Soxhlet extractor.
 - Add 500 mL of 95% (v/v) ethanol to the distilling flask.
 - Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
 - Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
- Concentration:
 - After extraction, cool the solution to room temperature.
 - Remove the solvent from the crude extract using a rotary evaporator under reduced pressure at 50°C.
 - The resulting residue is the crude Celastrol extract.

Data Presentation: Extraction Yield

Parameter	Value
Plant Material	Dried roots of Tripterygium wilfordii
Weight of Plant Material	50 g
Extraction Solvent	95% Ethanol
Extraction Method	Soxhlet Extraction
Extraction Time	8 hours
Approximate Yield of Crude Extract	5-8 g

Purification of Celastrol



The crude extract contains a mixture of compounds. The following protocol describes the purification of Celastrol using column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

- · Preparation of the Column:
 - Prepare a slurry of silica gel (100-200 mesh) in petroleum ether.
 - Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
 - Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (petroleum ether:ethyl acetate = 20:1, v/v).

Sample Loading:

- o Dissolve 5 g of the crude extract in a minimal amount of dichloromethane.
- In a separate flask, add 10 g of silica gel to the dissolved extract and mix thoroughly.
- Evaporate the solvent completely to obtain a dry powder of the extract adsorbed onto the silica gel.
- Carefully load the dried sample powder onto the top of the prepared column.

Elution:

- Begin elution with a petroleum ether:ethyl acetate gradient. Start with a 20:1 (v/v) ratio.
- Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 15:1, 10:1, 5:1, 1:1).
- Collect fractions of 20 mL each.
- Fraction Analysis and Celastrol Isolation:



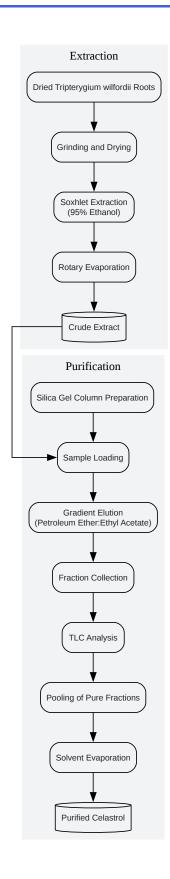
- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1, v/v).
- Visualize the TLC plates under UV light (254 nm). Celastrol will appear as a distinct spot.
- Combine the fractions that show a pure spot corresponding to the Celastrol standard.
- Evaporate the solvent from the combined pure fractions to obtain purified Celastrol.

Data Presentation: Purification Parameters

Parameter	Value
Stationary Phase	Silica Gel (100-200 mesh)
Mobile Phase	Petroleum Ether:Ethyl Acetate (Gradient)
Initial Ratio	20:1 (v/v)
Final Ratio	1:1 (v/v)
Monitoring Technique	Thin Layer Chromatography (TLC)
Purity of Celastrol	>95% (as determined by HPLC)

Visualizations Experimental Workflow



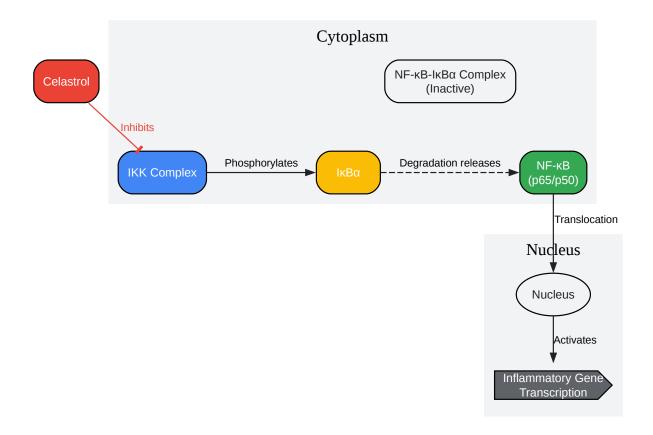


Click to download full resolution via product page

Caption: Workflow for Celastrol Extraction and Purification.



Celastrol's Mechanism of Action: NF-кВ Pathway Inhibition



Click to download full resolution via product page

Caption: Inhibition of the NF-kB Signaling Pathway by Celastrol.

 To cite this document: BenchChem. [Application Notes and Protocols: Celastrol Extraction and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407713#celosin-h-extraction-and-purification-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com